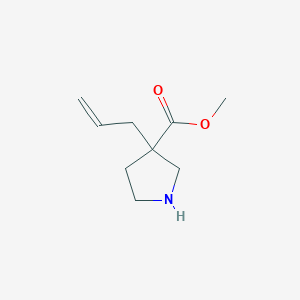

Methyl 3-prop-2-enylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-prop-2-enylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-4-9(8(11)12-2)5-6-10-7-9/h3,10H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGSZLCUNKELFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-prop-2-enylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an allyl side chain and a carboxylate functional group. The molecular formula is with a molecular weight of approximately 169.23 g/mol. The presence of both the allyl group and the carboxylate moiety contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyrrolidine Ring : Using a suitable amine and an α,β-unsaturated carbonyl compound.

- Alkylation : Introducing the prop-2-enyl group through alkylation reactions.

- Esters Formation : Converting the carboxylic acid to the methyl ester using methanol and an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria.

- Case Study : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus . Further exploration into its mechanism revealed that it disrupts bacterial cell wall synthesis.

Anticancer Activity

The compound also shows promise in anticancer research . Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.

- Case Study : A study involving MCF-7 breast cancer cells reported a dose-dependent increase in apoptosis markers when treated with this compound, with IC50 values around 25 µM . The mechanism was linked to the activation of caspase pathways.

Interaction with Biological Targets

This compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Its structural features allow for specific binding affinities that could lead to therapeutic effects.

Binding Affinity Studies

Interaction studies have indicated that this compound has a moderate affinity for certain protein targets, which may explain its biological effects.

| Target Protein | Binding Affinity (Kd) | Biological Effect |

|---|---|---|

| Protein Kinase C (PKC) | 150 nM | Modulation of cell signaling pathways |

| Cyclooxygenase (COX) | 200 nM | Anti-inflammatory effects |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand how this compound interacts at the molecular level with its targets.

- Structural Modifications : To optimize its pharmacological properties through chemical modifications.

Comparison with Similar Compounds

1-Methyl-2-pyrrolidone (Methylpyrrolidone)

Structure : Unlike the target compound, 1-methyl-2-pyrrolidone (CAS 872-50-4) is a lactam with a carbonyl group at the 2-position and a methyl group at the 1-position, forming a polar aprotic solvent .

Properties :

- Boiling Point : ~202°C (high due to strong hydrogen bonding).

- Applications : Widely used as a solvent in pharmaceuticals and electronics, contrasting with the target compound’s likely role as a synthetic intermediate.

Key Difference : The lactam structure enhances polarity and boiling point compared to the ester-functionalized pyrrolidine in Methyl 3-prop-2-enylpyrrolidine-3-carboxylate, which may exhibit lower thermal stability .

Methyl Salicylate

Structure : Methyl salicylate (CAS 83-40-9) is an aromatic methyl ester of salicylic acid, lacking a heterocyclic ring .

Properties :

- Volatility : High vapor pressure (0.11 mmHg at 25°C), making it suitable for topical analgesics.

- Solubility: Limited water solubility (0.07 g/L) but miscible with organic solvents . Comparison: The target compound’s pyrrolidine ring and allyl group likely reduce volatility compared to methyl salicylate, while enhancing solubility in polar aprotic solvents due to the ester and amine functionalities.

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structure: These are complex bicyclic diterpenoids with methyl ester groups, such as those identified in Austrocedrus chilensis resin (). Properties:

- Molecular Weight : ~330–350 g/mol (significantly larger than the target compound).

- Applications : Natural resins with roles in plant defense; the target compound’s simpler structure may favor synthetic versatility.

Key Difference : The diterpene backbone confers rigidity and hydrophobicity, whereas the pyrrolidine-ester hybrid in this compound offers conformational flexibility and reactive sites for further functionalization .

Data Table: Comparative Properties of Methyl Esters and Pyrrolidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.